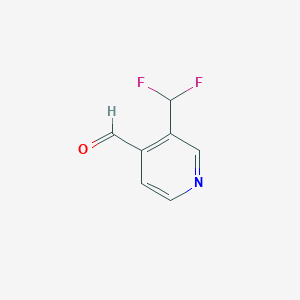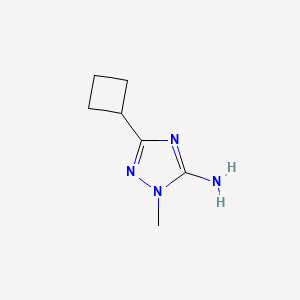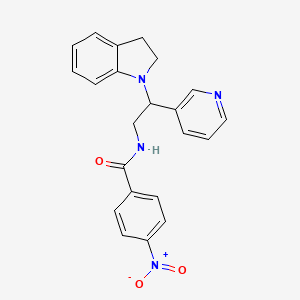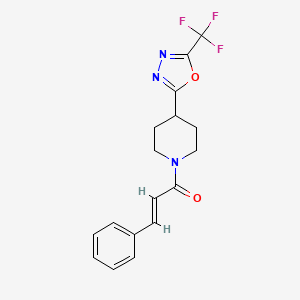
3-(Difluoromethyl)pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of pyridine, featuring a difluoromethyl group at the third position and an aldehyde group at the fourth position
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which plays a crucial role in energy synthesis for pathogens . By targeting SDH, the compound can inhibit the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .
Mode of Action
3-(Difluoromethyl)pyridine-4-carboxaldehyde interacts with its target, SDH, through hydrogen-bonding and π – π stacking interactions . This interaction results in the inhibition of the mitochondrial electron transfer, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the function of SDH . This inhibition disrupts the energy synthesis of the pathogens, leading to their death . The compound’s action on SDH also affects the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .
Pharmacokinetics
The compound’sdifluoromethyl group has been widely utilized in pharmaceuticals and agrochemicals to improve the liposolubility of active compounds , which could potentially enhance its bioavailability.
Result of Action
The result of the action of 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the inhibition of the growth of pathogens . By inhibiting SDH and disrupting energy synthesis, the compound causes the death of the pathogens . This makes it a potential candidate for use as a fungicide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-4-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine ring followed by formylation. One common method includes the reaction of 3-(Difluoromethyl)pyridine with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: 3-(Difluoromethyl)pyridine-4-carboxylic acid.
Reduction: 3-(Difluoromethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Difluoromethyl)pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.
Comparación Con Compuestos Similares
2-(Difluoromethyl)pyridine-4-carbaldehyde: Similar structure but with the difluoromethyl group at the second position.
3-(Trifluoromethyl)pyridine-4-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)pyridine-2-carbaldehyde: Aldehyde group at the second position.
Uniqueness: 3-(Difluoromethyl)pyridine-4-carbaldehyde is unique due to the specific positioning of the difluoromethyl and aldehyde groups, which can significantly influence its reactivity and the types of reactions it can undergo
Propiedades
IUPAC Name |
3-(difluoromethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDGYRQHATLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)
![2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol](/img/structure/B2612491.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide](/img/structure/B2612496.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2612497.png)

![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2612503.png)
![N-(2-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612505.png)
![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)
